3-Methoxy-2-phenylpyridine
Description
Significance of Arylpyridines as Structural Motifs in Organic and Organometallic Chemistry
Arylpyridines are a class of organic compounds that feature a pyridine (B92270) ring attached to an aryl group. This structural combination imparts a range of valuable properties. In organic synthesis, arylpyridines serve as versatile intermediates. academie-sciences.frbuketov.edu.kz Their pyridine nitrogen can act as a directing group in various transformations, including C-H bond activation and functionalization. dntb.gov.uarsc.org
In the realm of organometallic chemistry, arylpyridines are widely used as ligands for transition metals. mdpi.comsolubilityofthings.com The pyridine nitrogen provides a strong coordination site, while the aryl group can undergo cyclometalation, forming stable metal-carbon bonds. mdpi.comub.es This chelation enhances the stability and influences the electronic properties of the resulting organometallic complexes, which have found applications in catalysis and materials science. mdpi.comub.es For instance, iridium(III) complexes of substituted phenylpyridines are crucial components in phosphorescent organic light-emitting diodes (OLEDs). acs.orgrsc.org
Overview of Research Trajectories for Substituted Phenylpyridine Systems
Research into substituted phenylpyridine systems has followed several key trajectories. A primary focus has been the development of efficient and selective synthetic methodologies. academie-sciences.frthieme-connect.com This includes traditional cross-coupling reactions and more recent advancements in direct C-H arylation. academie-sciences.frhal.science
Another significant area of investigation is the tuning of the photophysical and electrochemical properties of these compounds through the introduction of various substituents on both the pyridine and phenyl rings. acs.orgresearchgate.net For example, the position and electronic nature of substituents can significantly alter the emission color and efficiency of iridium complexes for OLED applications. acs.org
Furthermore, the biological activity of substituted arylpyridines has attracted considerable attention. bohrium.commdpi.com Researchers are exploring their potential as anticancer agents and insecticides, with studies focusing on structure-activity relationships to optimize their efficacy. bohrium.commdpi.com
Scope and Academic Objectives of the Research Review
This review focuses specifically on the chemical compound 3-Methoxy-2-phenylpyridine. The primary objective is to consolidate the available scientific information regarding its fundamental chemical properties, established synthetic routes, and documented chemical reactivity. By providing a detailed account of this particular molecule, this article aims to serve as a foundational resource for researchers interested in the broader field of substituted phenylpyridines and their applications.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are essential for its application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C12H11NO | nih.govchemsrc.com |
| Molecular Weight | 185.22 g/mol | nih.govchemsrc.com |
| CAS Number | 53698-49-0 | nih.govchemsrc.com |
| Boiling Point | 110-112 °C at 0.34 mmHg | cdnsciencepub.com |
| Appearance | Not explicitly stated, but its picrate (B76445) derivative forms crystals. | cdnsciencepub.com |
Synthesis and Reactions of this compound
The synthesis of this compound has been documented through specific organometallic reactions.
A key synthetic route involves the reaction of 3-methoxypyridine (B1141550) with phenyllithium (B1222949). cdnsciencepub.comcdnsciencepub.comcapes.gov.brresearchgate.net This reaction has been shown to yield this compound exclusively, with no formation of the 2,5-isomer. cdnsciencepub.comcdnsciencepub.comcapes.gov.br The reaction of phenyllithium with 3-substituted pyridines generally favors addition at the 2-position. cdnsciencepub.com
In terms of its reactivity, a notable transformation of this compound is its demethylation to 3-hydroxy-2-phenylpyridine. This can be achieved by heating with 47% hydrobromic acid. cdnsciencepub.com Additionally, this compound 1-oxide can be produced through the acid-catalyzed rearrangement of a related oxazine (B8389632) compound. rsc.org
Structure
3D Structure
Properties
CAS No. |
53698-49-0 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-methoxy-2-phenylpyridine |
InChI |
InChI=1S/C12H11NO/c1-14-11-8-5-9-13-12(11)10-6-3-2-4-7-10/h2-9H,1H3 |
InChI Key |
VJHVLELNDFVKMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxy 2 Phenylpyridine and Its Analogues
Classical Synthetic Pathways for 2-Arylpyridines
The traditional synthesis of 2-arylpyridines, including 3-Methoxy-2-phenylpyridine, has heavily relied on nucleophilic addition reactions and the construction of the pyridine (B92270) ring from acyclic precursors.
Nucleophilic attack on the electron-deficient pyridine ring is a cornerstone of classical pyridine chemistry. stackexchange.com The position of the substituent on the pyridine ring plays a critical role in directing the regiochemical outcome of the addition.
The reaction of 3-methoxypyridine (B1141550) with phenyllithium (B1222949) serves as a direct and highly regioselective method for the synthesis of this compound. Research has demonstrated that this reaction proceeds with remarkable specificity, yielding exclusively the 2-phenylated product. researchgate.netcapes.gov.br Unlike the phenylation of other 3-substituted pyridines, such as 3-picoline which yields a mixture of 2,3- and 2,5-isomers, the reaction with 3-methoxypyridine shows no formation of the 5-phenyl isomer. researchgate.netcdnsciencepub.com The nucleophilic addition of organolithium reagents to pyridines substituted with an oxazoline (B21484) group at the 3-position has also been studied, showing that strongly nucleophilic reagents can add preferentially to the 4-position. rsc.orglookchem.com However, in the case of the 3-methoxy substituent, the attack is directed to the 2-position. researchgate.netcapes.gov.br
Table 1: Regioselectivity of Phenyllithium Addition to 3-Substituted Pyridines
| 3-Substituent | Product(s) | Isomer Ratio (ortho:para) | Reference |
|---|---|---|---|
| -OCH₃ | This compound | Exclusive ortho product | researchgate.net |
| -CH₃ | 3-Methyl-2-phenylpyridine (B78825), 5-Methyl-2-phenylpyridine | 19:1 | cdnsciencepub.com |
| -C(CH₃)₃ | 3-tert-Butyl-2-phenylpyridine, 5-tert-Butyl-2-phenylpyridine | Main product is the 5-alkyl isomer | cdnsciencepub.com |
| -NH₂ | 3-Amino-2-phenylpyridine | Exclusive ortho product | researchgate.net |
The high regioselectivity observed in the phenylation of 3-methoxypyridine is attributed to a powerful ortho-directing effect, a phenomenon known as directed ortho metalation (DoM). wikipedia.org The methoxy (B1213986) group's oxygen atom, being a Lewis base, coordinates with the lithium cation of the organolithium reagent. wikipedia.org This interaction holds the nucleophile in close proximity to the C-2 position, facilitating the deprotonation and subsequent phenylation at this site. researchgate.netwikipedia.org This chelation-controlled mechanism effectively overrides the electronic preferences that might otherwise favor attack at other positions.
Steric hindrance also plays a significant role. For instance, with an increasingly bulky alkyl group at the 3-position, such as a tert-butyl group, nucleophilic attack at the sterically hindered C-2 position is disfavored, leading to the preferential formation of the 5-alkyl-2-phenylpyridine isomer. cdnsciencepub.com However, for the less bulky methoxy group, the electronic directing effect of coordination dominates. researchgate.net
The starting material for the synthesis of this compound, 3-methoxypyridine, is typically prepared from its corresponding hydroxypyridine precursor. The O-methylation of 3-hydroxypyridine (B118123) is a standard transformation. researchgate.net This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a pyridinolate anion, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide or dimethyl sulfate, to furnish 3-methoxypyridine.
While not a direct synthesis for this compound itself, rearrangement reactions are a valid strategy for constructing the core pyridine scaffold. The Kröhnke pyridine synthesis, for example, is a versatile method for producing highly functionalized pyridines. wikipedia.orgdrugfuture.com This reaction involves the Michael addition of an α-pyridinium methyl ketone salt to an α,β-unsaturated carbonyl compound, followed by cyclization and aromatization in the presence of ammonium (B1175870) acetate (B1210297) to form the pyridine ring. wikipedia.orgacs.orgwikipedia.org Though technically a condensation-cyclization, it represents a fundamental rearrangement of atoms from acyclic precursors to form the heterocyclic ring. drugfuture.com Another example is the Boekelheide rearrangement, a acs.orgacs.org-sigmatropic rearrangement of pyridyl N-oxides to form 2-(1-hydroxy)alkyl pyridines. unavarra.es Additionally, microwave-assisted double decarboxylative Claisen rearrangements have been utilized for the de novo synthesis of substituted pyridines. rsc.org
Nucleophilic Addition Reactions to 3-Substituted Pyridines
Modern Transition Metal-Catalyzed Approaches to Arylpyridine Scaffolds
Modern synthetic chemistry offers a powerful toolkit of transition-metal-catalyzed cross-coupling reactions for the efficient construction of C-C bonds, which have been widely applied to the synthesis of 2-arylpyridines. cdnsciencepub.com These methods often provide higher yields and greater functional group tolerance compared to classical approaches.
Prominent among these are the Suzuki-Miyaura and Negishi cross-coupling reactions.
Suzuki-Miyaura Coupling : This reaction typically involves the palladium-catalyzed coupling of a pyridine derivative (e.g., a halopyridine or pyridyl-sulfonyl fluoride) with an arylboronic acid or ester. cdnsciencepub.comnih.govresearchgate.net It is a robust method for forming the 2-arylpyridine linkage. scholaris.ca
Negishi Coupling : This method utilizes a palladium or nickel catalyst to couple an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org The preparation of unsymmetrical biaryls, including 2-arylpyridines, was one of the first successful applications of this reaction. organic-chemistry.orgorgsyn.org
Other notable transition-metal-catalyzed methods include:
Direct C-H Arylation : These reactions forge a C-C bond by directly activating a C-H bond on the pyridine ring and coupling it with an aryl partner, avoiding the need for pre-functionalized starting materials. beilstein-journals.orgnih.govnih.gov Rhodium and palladium catalysts are often employed for this purpose. thieme-connect.comacs.org
Cobalt-Catalyzed [2+2+2] Cycloaddition : This atom-economical approach constructs the pyridine ring by the cycloaddition of alkynes and nitriles, offering a modular route to highly substituted pyridines. bohrium.com
Nickel-Catalyzed Couplings : Nickel complexes have been shown to be effective catalysts for coupling 2-halopyridines with aryl halides. researchgate.net
Table 2: Comparison of Modern Synthetic Methods for 2-Arylpyridines
| Reaction Name | Catalyst (Typical) | Pyridine Substrate | Aryl Partner | Key Advantage | Reference(s) |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(dppf)Cl₂) | 2-Halopyridine, Pyridyl-boronate, Pyridine-2-sulfonyl fluoride | Arylboronic acid/ester | High functional group tolerance | cdnsciencepub.comnih.gov |
| Negishi Coupling | Palladium or Nickel (e.g., Pd(PPh₃)₄) | 2-Halopyridine | Arylzinc halide | High yields, mild conditions | wikipedia.orgorgsyn.org |
| Direct C-H Arylation | Palladium or Rhodium | Pyridine, Pyridine N-oxide | Aryl halide, Arylboronic ester | Atom economy, step efficiency | beilstein-journals.orgnih.gov |
| Cobalt-Catalyzed Cycloaddition | Cobalt | Nitrile | Diyne | Modular synthesis of polysubstituted pyridines | bohrium.com |
Palladium-Catalyzed Cross-Coupling Strategies for 2-Phenylpyridine (B120327) Derivatives
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds, making them highly suitable for the synthesis of 2-phenylpyridine derivatives. These methods often involve the direct C-H activation of the pyridine ring, offering an atom-economical approach.
A variety of palladium catalysts and coupling partners have been employed to achieve the ortho-arylation, acylation, and alkylation of 2-phenylpyridines. For instance, palladium(II) acetate (Pd(OAc)₂) is a commonly used catalyst in these transformations. rsc.orgthieme-connect.com
One notable strategy involves the ortho-arylation of 2-phenylpyridine with potassium aryltrifluoroborates. thieme-connect.com This reaction is efficiently catalyzed by Pd(OAc)₂ in the presence of copper(II) acetate as an oxidant and p-benzoquinone as a co-oxidant. thieme-connect.com The use of aryltrifluoroborates is reported to be more efficient than the corresponding boronic acids. thieme-connect.com The reaction proceeds through the formation of a palladacycle intermediate, followed by transmetalation with the aryltrifluoroborate and reductive elimination to yield the desired 2-arylated pyridine. thieme-connect.com
Another approach is the direct ortho-acylation of 2-arylpyridines. This can be achieved using various acylating agents, such as carboxylic acids activated by trifluoroacetic anhydride (B1165640) or through oxidative coupling with toluene (B28343) derivatives. rsc.org Palladium acetate has demonstrated high catalytic activity in these reactions. rsc.org
Furthermore, palladium catalysis has been successfully applied to the C-H alkylation, halogenation, and phosphorylation of 2-phenylpyridine. rsc.org These reactions typically proceed via a C,N-palladacycle intermediate, which exhibits significant reactivity towards various electrophiles. rsc.org The choice of oxidant and reaction conditions plays a crucial role in determining the selectivity and yield of the desired product. rsc.org For example, in halogenation reactions using N-halosuccinimides, arenes with electron-deficient groups tend to provide good yields. rsc.org
Research has shown that the electronic properties of the substituents on the 2-phenylpyridine ring can influence the reaction outcome. Electron-donating groups on the aryl ring generally lead to higher yields in arylation and sulfonation reactions, while electron-deficient groups can diminish the yield. rsc.org
Table 1: Examples of Palladium-Catalyzed Synthesis of 2-Phenylpyridine Derivatives
| Catalyst | Coupling Partner | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Arylboronic acid | Cu(OTf)₂, TBHP | Ortho-arylated 2-phenylpyridine | 94 | rsc.org |
| Pd(OAc)₂ | Potassium aryltrifluoroborate | Cu(OAc)₂, p-benzoquinone | Ortho-arylated 2-phenylpyridine | 74 | rsc.orgthieme-connect.com |
| Pd(OAc)₂ | Diphenyliodonium chloride | K₂CO₃ | Ortho-arylated 2-phenylpyridine | 89 | rsc.org |
| Pd(CH₃CN)₂Cl₂ | p-Tolyl sulfonyl chloride | K₂CO₃ | Ortho-sulfonated 2-phenylpyridine | 82 | rsc.org |
| Pd(OAc)₂ | Carboxylic acid | Trifluoroacetic anhydride | Ortho-acylated 2-phenylpyridine | 82 | rsc.org |
| Pd(OAc)₂ | N-halosuccinimide | AcOH, MeCN | Ortho-halogenated 2-phenylpyridine | 79 | rsc.org |
Copper-Catalyzed Synthesis Routes
Copper-catalyzed reactions have emerged as an attractive and more economical alternative to palladium-catalyzed methods for the synthesis of 2-phenylpyridine derivatives. These reactions often utilize readily available and less toxic copper salts as catalysts and can proceed under milder conditions.
A significant advancement in this area is the copper(II)-catalyzed C-H alkoxylation of 2-phenylpyridines. researchgate.net This method allows for the direct introduction of an alkoxy group at the ortho-position of the phenyl ring. For instance, the reaction of 2-phenylpyridines with aliphatic diols in the presence of a copper(II) catalyst can produce aroxyl ethanols in moderate yields. researchgate.net This protocol is noted for its simplicity, use of an economical catalyst, and good regioselectivity. researchgate.net
Copper catalysts are also effective in promoting the amidation, acyloxylation, and benzoxylation of 2-phenylpyridines. The copper(II) acetate-catalyzed amidation of 2-phenylpyridine with various nitrogen-containing reagents, such as sulfonamides and carboxamides, can be achieved using oxygen as the terminal oxidant, providing moderate to good yields. acs.org
Similarly, the direct ortho-acyloxylation of 2-phenylpyridine with carboxylic acids can be accomplished using a copper catalyst and oxygen as the oxidant. rsc.orgrsc.org This method is compatible with a range of aromatic, cinnamic, and aliphatic acids. rsc.orgrsc.org For example, the reaction of 3-methyl-2-phenylpyridine with benzoic acid using copper(I) bromide as the catalyst can achieve a high yield. rsc.org
Furthermore, copper(II) can catalyze the ortho-benzoxylation of 2-phenylpyridine derivatives using terminal aryl alkenes and alkynes as arylcarboxy surrogates in the presence of tert-butyl hydroperoxide (TBHP). acs.org This reaction is believed to proceed through the formation of a benzoyl radical or benzaldehyde, which then acts as the arylcarboxy source. acs.org
A notable early synthesis of this compound involved the reaction of 3-methoxypyridine with phenyllithium, which exclusively yielded the 2-phenylated product. researchgate.netcapes.gov.br
Table 2: Examples of Copper-Catalyzed Synthesis of 2-Phenylpyridine Derivatives
| Catalyst | Reagents | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Copper(II) catalyst | - | 2-Phenylpyridine | Aliphatic diol | Aroxyl ethanol | 30-67 | researchgate.net |
| Cu(OAc)₂ | O₂ | 2-Phenylpyridine | Sulfonamide/Carboxamide | Amidated 2-phenylpyridine | Moderate to good | acs.org |
| CuBr | O₂ | 3-Methyl-2-phenylpyridine | Benzoic acid | Acyloxylated 2-phenylpyridine | 88 | rsc.orgrsc.org |
| Cu(II) catalyst | TBHP | 2-Phenylpyridine | Styrene (B11656)/Phenylacetylene | Benzoxylated 2-phenylpyridine | - | acs.org |
| - | Phenyllithium | 3-Methoxypyridine | - | This compound | - | researchgate.netcapes.gov.br |
Reactivity and Reaction Mechanisms of 3 Methoxy 2 Phenylpyridine Derivatives
Intrinsic Reactivity of the Pyridine (B92270) Nucleus and Phenyl Moiety
The reactivity of 3-methoxy-2-phenylpyridine is dictated by the electronic properties of its two constituent aromatic rings: the pyridine nucleus and the phenyl moiety. The interplay between the electron-deficient pyridine ring and the attached phenyl group, further influenced by the methoxy (B1213986) substituent, governs the molecule's behavior in various chemical transformations.
The pyridine ring, due to the high electronegativity of the nitrogen atom, acts as an electron-withdrawing group. wikipedia.orgwikipedia.org This intrinsic property deactivates the attached phenyl ring towards electrophilic aromatic substitution (SEAr) reactions, making it less reactive than benzene. wikipedia.org The reactivity of the 2-phenylpyridine (B120327) system in SEAr is often compared to that of nitrobenzene. wikipedia.org The nitrogen atom can also be readily protonated or coordinate with Lewis acids, which are often used as catalysts in SEAr reactions. This further increases the electron-withdrawing effect and slows the reaction rate even more. wikipedia.org
Substituents on an aromatic ring direct incoming electrophiles to specific positions. Electron-withdrawing groups are typically meta-directing. wikipedia.org Consequently, the pyridin-2-yl group deactivates the phenyl ring and directs electrophilic attack primarily to the meta-position of the phenyl moiety. The methoxy group at the 3-position of the pyridine ring is electron-donating, which increases the electron density within the pyridine nucleus. While this primarily affects the pyridine ring's reactivity, its electronic influence on the attached phenyl ring's SEAr is generally considered secondary to the strong deactivating effect of the pyridine nitrogen itself.
The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. wikipedia.org This makes the nitrogen atom basic and nucleophilic, with chemical properties similar to those of a tertiary amine. wikipedia.org It readily reacts with electrophiles and Lewis acids at the nitrogen center. wikipedia.org
This nucleophilicity is fundamental to the chemistry of 2-phenylpyridine derivatives. The nitrogen lone pair serves as an effective coordinating site for transition metals, a property that is exploited in directed C–H activation reactions. rsc.orgnih.govresearchgate.net The 3-methoxy group, being an electron-donating substituent, increases the electron density of the pyridine ring, thereby enhancing the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted 2-phenylpyridine.
The synthesis of this compound itself can be achieved through a reaction that highlights the electrophilic nature of the pyridine ring. The reaction of 3-methoxypyridine (B1141550) with the strong nucleophile phenyllithium (B1222949) results in the exclusive formation of this compound. cdnsciencepub.comcdnsciencepub.comresearchgate.net This transformation proceeds via nucleophilic addition of the phenyl anion to the 2-position of the pyridine ring, a position activated by the adjacent electronegative nitrogen and directed by the 3-methoxy group, followed by rearomatization. cdnsciencepub.comcdnsciencepub.comresearchgate.net
Directed C–H Activation and Functionalization Chemistry
A significant area of research for 2-phenylpyridine derivatives involves transition metal-catalyzed C–H activation. researchgate.net In these reactions, the pyridine nitrogen's nucleophilic lone pair acts as an internal directing group, coordinating to a metal center and positioning it in close proximity to the ortho C–H bonds of the phenyl ring. rsc.orgnih.gov This chelation assistance facilitates the cleavage of a specific C–H bond, leading to the formation of a stable five-membered cyclometalated intermediate, typically a palladacycle. rsc.orgrsc.orgbeilstein-journals.org This strategy enables highly regioselective functionalization of an otherwise unreactive C–H bond.
Palladium-catalyzed direct C–H arylation is a powerful method for forming carbon-carbon bonds, and 2-phenylpyridine is a classic substrate for this transformation. rsc.orgresearchgate.netnih.gov The reaction couples the ortho-position of the phenyl ring with various arylating agents, such as aryl halides or aryltrimethoxysilanes. nih.gov The process is initiated by the coordination of the pyridine nitrogen to a palladium(II) catalyst, which then directs the regioselective C–H activation to form a cyclopalladated intermediate. rsc.orgnih.gov This intermediate then reacts with the arylating agent in a catalytic cycle to yield the ortho-arylated product. This methodology is valued for its efficiency and high regioselectivity, offering a direct route to complex biaryl structures. researchgate.net
The mechanism of palladium-catalyzed C–H arylation has been investigated using physical organic chemistry tools, including kinetic isotope effect (KIE) and Hammett studies, to probe the rate-determining step and the nature of key transition states.
Kinetic Isotope Effect (KIE): The KIE is determined by comparing the reaction rates of a substrate and its deuterated analogue (kH/kD). A primary KIE value significantly greater than 1 indicates that the C–H bond is being cleaved in the rate-determining step of the reaction. pkusz.edu.cnprinceton.edu In the context of the C–H arylation of 2-phenylpyridine, a significant KIE suggests that the C–H activation event is the slowest step in the catalytic cycle. nih.govnih.gov Conversely, a KIE value near 1 would imply that another step, such as oxidative addition or reductive elimination, is rate-limiting. baranlab.org
Table 1: Representative Kinetic Isotope Effect Data for C-H Arylation
| Substrate | Reaction Type | Measured kH/kD | Interpretation |
|---|---|---|---|
| 2-Phenylpyridine | Pd-Catalyzed Arylation | 4.2 | C-H bond cleavage is likely involved in the rate-determining step. nih.gov |
| Generic Arene | Pd-Catalyzed Arylation | 1.1 | C-H bond cleavage is not the rate-determining step. |
Hammett Studies: Hammett plots are used to evaluate the electronic effects of substituents on the reaction rate. rsc.org For C–H arylation, a series of reactions are run using electronically varied para-substituted aryl halides, and the logarithm of the relative rates is plotted against the Hammett substituent constant (σ). The slope of this plot, known as the reaction constant (ρ), provides insight into the charge development in the transition state of the rate-determining step. rsc.org For instance, a large positive ρ value would indicate the buildup of negative charge (or loss of positive charge) at the reaction center of the aryl halide in the transition state, which can be consistent with oxidative addition being the rate-limiting step. acs.org
Table 2: Hypothetical Hammett Study Data for Pd-Catalyzed Arylation of 2-Phenylpyridine with para-Substituted Aryl Bromides
| Substituent (X) on Ar-Br | Hammett Constant (σp) | Relative Rate (kX/kH) | log(kX/kH) |
|---|---|---|---|
| -OCH3 | -0.27 | 0.45 | -0.35 |
| -CH3 | -0.17 | 0.68 | -0.17 |
| -H | 0.00 | 1.00 | 0.00 |
| -Cl | 0.23 | 2.10 | 0.32 |
| -CF3 | 0.54 | 5.50 | 0.74 |
The precise nature of the palladium species involved in the C-C bond-forming step of these catalytic cycles has been a subject of detailed investigation. Initially, mechanisms involving a Pd(II)/Pd(IV) redox cycle were commonly proposed. nih.govnih.gov This pathway involves the two-electron oxidation of the Pd(II) palladacycle intermediate to a high-valent Pd(IV) species, followed by C-C reductive elimination to release the product and regenerate a Pd(II) catalyst. rsc.orgnih.govresearchgate.net This mechanism is frequently invoked, particularly for reactions employing hypervalent iodine oxidants like PhI(OAc)₂. nih.govharvard.edu
More recently, compelling evidence has emerged for the involvement of bimetallic palladium intermediates in some C–H functionalization reactions. harvard.eduresearchgate.netharvard.edu Kinetic studies and direct observation have identified dinuclear Pd(III)-Pd(III) complexes as key intermediates. nih.govharvard.eduharvard.edu These bimetallic species can be formed by the oxidation of dinuclear Pd(II) resting states. nih.gov The subsequent C-C or C-heteroatom bond formation occurs via a bimetallic reductive elimination from the Pd(III)-Pd(III) dimer, regenerating two equivalents of the Pd(II) catalyst. harvard.eduresearchgate.net In some systems, isolated bimetallic Pd(III) complexes have been shown to be kinetically competent to participate in the catalytic cycle, whereas proposed monomeric Pd(IV) intermediates were not. harvard.edu This suggests that for a significant class of palladium-catalyzed C-H oxidation reactions, a Pd(II)₂/Pd(III)₂ cycle may be more relevant than the traditional monometallic Pd(II)/Pd(IV) pathway. nih.govharvard.edu
Copper-Catalyzed C–H Acylation and O-Functionalization
The pyridine nitrogen atom in 2-phenylpyridine derivatives acts as an effective directing group for transition-metal-catalyzed C–H functionalization at the ortho-position of the phenyl ring. Copper catalysis, valued for its low cost and toxicity, has been successfully employed for direct C–H acyloxylation (an O-functionalization) of this scaffold. rsc.orgrsc.org
An efficient method for the direct ortho-acyloxylation of 2-phenylpyridine derivatives utilizes various carboxylic acids in the presence of a copper catalyst, with oxygen serving as the oxidant. rsc.orgrsc.org This reaction is compatible with a wide array of functional groups on both the 2-phenylpyridine core and the carboxylic acid, including electron-donating groups like methoxy substituents. rsc.org The general mechanism is believed to involve the oxidation of Cu(I) to Cu(II), which then reacts with the carboxylic acid to form a cupric carboxylate species. This intermediate proceeds through a pyridine-directed C–H activation and subsequent reductive elimination to yield the acyloxylated product. rsc.org
Studies on substrates like 3-methyl-2-phenylpyridine (B78825) have shown that the reaction proceeds smoothly to give monosubstituted products in moderate to excellent yields. rsc.orgresearchgate.net The use of CuBr as a catalyst and chlorobenzene (B131634) as a solvent at elevated temperatures are typical conditions for this transformation. rsc.org
| Substrate | Carboxylic Acid | Catalyst | Oxidant | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Phenylpyridine | Benzoic Acid | CuBr (10 mol%) | O₂ | PhCl, 130 °C, 24 h | 85% | rsc.org |
| 2-(p-Tolyl)pyridine | Benzoic Acid | CuBr (10 mol%) | O₂ | PhCl, 130 °C, 24 h | 82% | rsc.org |
| 2-(4-Methoxyphenyl)pyridine | Benzoic Acid | CuBr (10 mol%) | O₂ | PhCl, 130 °C, 24 h | 80% | rsc.org |
| 3-Methyl-2-phenylpyridine | 4-Methoxybenzoic Acid | CuBr (10 mol%) | O₂ | PhCl, 130 °C, 24 h | 81% | rsc.org |
Diverse C–H Functionalization Strategies (e.g., Cyanation, Methylation)
Beyond acyloxylation, the 2-phenylpyridine scaffold is amenable to other C–H functionalization reactions, including cyanation and alkylation, at the ortho-position of the phenyl ring.
Cyanation: Copper-catalyzed C–H cyanation provides a direct route to introduce a nitrile group. The mechanism of the selective C–H cyanation of 2-phenylpyridine using a copper catalyst (CuBr) has been investigated through density functional theory (DFT). researchgate.netrsc.org The reaction involves the coordination of the cyanide anion and the pyridine nitrogen to the copper cation, followed by addition and oxidative dehydrogenation steps to yield the final 2-(pyridin-2-yl)benzonitrile product. researchgate.netrsc.org
Alkylation: While direct C-H methylation of this compound is not widely documented, related functionalizations on similar scaffolds have been achieved. For instance, copper-catalyzed trifluoromethylation of alkoxy-substituted iodopyridines has been successfully demonstrated. nih.gov This suggests the potential for introducing various alkyl and fluoroalkyl groups onto the pyridine or phenyl ring, likely through cross-coupling reactions of pre-functionalized (e.g., halogenated) derivatives or via direct C-H activation pathways with appropriate reagents.
| Functionalization | Substrate Type | Catalyst/Reagent | Key Mechanistic Step | Reference |
|---|---|---|---|---|
| Cyanation | 2-Phenylpyridine | CuBr / Benzyl nitrile | Coordination of CN⁻ and N-pyridine to Cu, followed by oxydehydrogenation. | researchgate.netrsc.org |
| Trifluoromethylation | Alkoxy-iodopyridines | Copper Catalyst | Cross-coupling reaction. | nih.gov |
Transformations Involving the Methoxyl Group: Demethylation Reactions
The methoxyl group at the C3 position of the pyridine ring is a key functional handle that can be transformed, most commonly through demethylation, to reveal a hydroxyl group. This transformation is crucial for synthesizing pyridin-3-ol derivatives. Various methods exist for the cleavage of aryl methyl ethers, with selectivity being a key challenge.
A chemoselective demethylation method for methoxypyridine derivatives has been developed using L-selectride. elsevierpure.com For example, treatment of 4-methoxypyridine (B45360) with L-selectride in refluxing tetrahydrofuran (B95107) (THF) afforded the corresponding 4-hydroxypyridine (B47283) in good yield, demonstrating the viability of this reagent for demethylating the pyridine core. elsevierpure.com
Other established reagents for aryl methyl ether cleavage are also applicable. Lewis acids such as aluminum chloride or boron tribromide are commonly used. google.com Additionally, sulfur-based nucleophiles, such as those derived from thiophenol or 3-mercaptopropionic acid, can effectively demethylate aromatic methyl ethers under specific conditions. google.com The choice of reagent can be influenced by the presence of other functional groups within the molecule to ensure chemoselectivity.
| Reagent Class | Specific Reagent | Typical Conditions | Reference |
|---|---|---|---|
| Hydride Reagents | L-selectride | Refluxing THF | elsevierpure.com |
| Lewis Acids | Aluminum Chloride (AlCl₃) | Organic solvent, room temp. | google.com |
| Protic Acids / Promoters | Hydrobromic Acid (HBr) / Aliquat-336 | 105 °C | sci-hub.se |
| Sulfur Nucleophiles | 3-Mercaptopropionic acid | Pressurizable reaction vessel | google.com |
Oxidation and Reduction Pathways of the Pyridine Ring
The pyridine ring in this compound can undergo both oxidation and reduction reactions, leading to fundamentally different molecular structures.
Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. chemtube3d.com The formation of the N-oxide significantly alters the electronic properties of the ring, making it more reactive towards both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions. chemtube3d.comscripps.edu Pyridine N-oxides are stable dipolar species that serve as versatile intermediates in organic synthesis. chemtube3d.comthieme-connect.de
Reduction: The pyridine ring can be reduced to the corresponding piperidine (B6355638) derivative through catalytic hydrogenation. asianpubs.org This reaction typically requires a catalyst such as platinum(IV) oxide (PtO₂), rhodium, or palladium, often under hydrogen pressure and sometimes in an acidic medium to prevent catalyst poisoning. asianpubs.orgd-nb.info The selective reduction of the pyridine ring in the presence of the phenyl ring is a significant challenge. d-nb.info However, catalysts like palladium on carbon (Pd/C) have shown high selectivity for the hydrogenation of the heteroaromatic ring in phenylpyridine derivatives, yielding arylpiperidines. d-nb.info In contrast, platinum catalysts often lead to the full reduction of both aromatic rings. d-nb.info The hydrogenation of 2-phenylpyridine itself has been noted to be difficult under some conditions, potentially due to catalyst interactions. rsc.org
Compound Index
| Compound Name |
|---|
| This compound |
| 2-Phenylpyridine |
| 3-Methyl-2-phenylpyridine |
| 2-(p-Tolyl)pyridine |
| 2-(4-Methoxyphenyl)pyridine |
| Benzoic Acid |
| 4-Methoxybenzoic Acid |
| Copper(I) Bromide (CuBr) |
| Chlorobenzene |
| 2-(Pyridin-2-yl)benzonitrile |
| Benzyl nitrile |
| Pyridin-3-ol |
| 4-Methoxypyridine |
| 4-Hydroxypyridine |
| L-selectride |
| Tetrahydrofuran (THF) |
| Aluminum chloride (AlCl₃) |
| Boron tribromide |
| Thiophenol |
| 3-Mercaptopropionic acid |
| Hydrobromic Acid (HBr) |
| Aliquat-336 |
| Pyridine N-oxide |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
| Hydrogen peroxide |
| Acetic acid |
| Piperidine |
| Platinum(IV) oxide (PtO₂) |
| Palladium on carbon (Pd/C) |
Spectroscopic Characterization and Advanced Structural Elucidation Techniques
Vibrational Spectroscopy for Identification of Substitution Patterns
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and substitution patterns within a molecule. These techniques probe the vibrational modes of chemical bonds, which are unique to the molecule's structure.
In 3-Methoxy-2-phenylpyridine, the key vibrational modes arise from the pyridine (B92270) ring, the phenyl ring, and the methoxy (B1213986) group.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the phenyl and pyridine rings are expected to appear in the region of 3100-3000 cm⁻¹.
Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings typically produce a series of sharp bands in the 1600-1450 cm⁻¹ region. These bands are particularly useful for confirming the aromatic nature of the compound. For example, in the FT-IR spectrum of a similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, mixed C=C and C=N stretching modes were observed at 1602, 1546, and 1481 cm⁻¹.
C-O Stretching: The methoxy group is characterized by a strong C-O stretching vibration. For aromatic ethers, this band is typically found in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. Studies on methoxy-substituted benzenes confirm these characteristic absorption ranges.
Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the out-of-plane C-H bending vibrations, which appear in the 900-675 cm⁻¹ region. The precise position of these bands is indicative of the number and position of substituents on the rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the methoxy group and the two aromatic rings.
Methoxy Protons: The three protons of the methoxy (-OCH₃) group are chemically equivalent and are expected to appear as a sharp singlet. This signal is typically found in the downfield region of 3.5-4.0 ppm.
Aromatic Protons: The molecule has eight aromatic protons distributed across the phenyl and pyridine rings. Their chemical shifts will be in the aromatic region, typically between 7.0 and 8.6 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) will depend on their position relative to the nitrogen atom of the pyridine ring and the methoxy and phenyl substituents. For comparison, the aromatic protons of the related compound 3-phenylpyridine (B14346) appear between 7.3 and 8.8 ppm. The protons on the pyridine ring are generally more deshielded (appear at a higher ppm) than those on the phenyl ring due to the electron-withdrawing effect of the nitrogen atom.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. This compound has 12 carbon atoms.
Methoxy Carbon: The carbon of the methoxy group is expected to have a chemical shift in the range of 55-62 ppm. For instance, the methoxy carbon in 2-(3-methoxyphenyl)pyridine (B2638018) appears at 55.3 ppm.
Aromatic Carbons: The eleven aromatic carbons (five from the pyridine ring and six from the phenyl ring) will produce signals in the region of approximately 110-160 ppm. The carbon atom attached to the nitrogen (C2) and the carbon attached to the methoxy group (C3) on the pyridine ring are expected to be the most deshielded. In pyridine itself, the chemical shifts are C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm. The presence of the phenyl and methoxy substituents will further influence these shifts.
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below.
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Methoxy (-OCH₃) | 3.5 - 4.0 | Singlet (s) |
| Aromatic (Phenyl & Pyridine) | 7.0 - 8.6 | Multiplets (m) |
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Methoxy (-OCH₃) | 55 - 62 |
| Aromatic (Phenyl & Pyridine) | 110 - 160 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (molecular formula C₁₂H₁₁NO), the calculated molecular weight is approximately 185.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 185. Due to the stable nature of the aromatic rings, this peak is expected to be relatively intense.
The fragmentation of the molecular ion provides clues to the molecule's structure. Common fragmentation pathways for aromatic compounds involve the cleavage of bonds adjacent to the stable ring systems. For this compound, likely fragmentation patterns would include:
Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 170 ([M-15]⁺).
Loss of a methoxy radical (•OCH₃): This would lead to a significant fragment ion at m/z 154 ([M-31]⁺), corresponding to the 2-phenylpyridine (B120327) cation.
Loss of formaldehyde (B43269) (CH₂O): A rearrangement followed by the loss of formaldehyde could produce a fragment at m/z 155 ([M-30]⁺).
The expected major peaks in the mass spectrum are summarized in the table below.
| m/z | Assignment | Description |
|---|---|---|
| 185 | [M]⁺˙ | Molecular Ion |
| 170 | [M - CH₃]⁺ | Loss of a methyl radical |
| 155 | [M - CH₂O]⁺ | Loss of formaldehyde |
| 154 | [M - OCH₃]⁺ | Loss of a methoxy radical |
Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline compound. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, allowing for the unambiguous confirmation of the molecular connectivity and conformation.
For this compound, a successful single-crystal X-ray diffraction analysis would provide:
Confirmation of Connectivity: It would unequivocally confirm the substitution pattern, showing the phenyl group at the 2-position and the methoxy group at the 3-position of the pyridine ring.
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-O) and angles would be obtained.
Conformational Details: The analysis would reveal the dihedral angle between the planes of the pyridine and phenyl rings. This would provide insight into the degree of steric hindrance and potential for π-system conjugation between the two rings.
Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other in the solid state, revealing information about potential hydrogen bonds or π-π stacking interactions.
As of this writing, a public crystal structure for this compound has not been reported. However, should a suitable crystal be grown, this technique would provide the ultimate confirmation of its molecular structure.
Coordination Chemistry and Ligand Applications of 3 Methoxy 2 Phenylpyridine
Metal-Ligand Coordination Modes and Geometry
The coordination of 3-Methoxy-2-phenylpyridine to a metal center can occur through different modes, primarily dictated by the reaction conditions and the nature of the metal ion. These coordination modes are critical in defining the geometry and, consequently, the physical and chemical properties of the complex.
Cyclometallation Reactions with Precious Metals (e.g., Iridium, Gold, Platinum)
Cyclometallation is a key reaction for this compound, particularly with precious metals like iridium, gold, and platinum. This process yields highly stable organometallic compounds with applications in areas such as organic light-emitting diodes (OLEDs), catalysis, and medicinal chemistry.
Synthesis and Characterization of Iridium(III) Complexes
Iridium(III) complexes featuring cyclometalated 2-phenylpyridine (B120327) derivatives are renowned for their phosphorescent properties. While specific studies on this compound are not extensively detailed in the provided search context, the general synthetic route involves the reaction of an iridium(III) precursor, such as IrCl₃·nH₂O, with the ligand. This reaction typically proceeds via the formation of a chloride-bridged dimer, which can then be cleaved by ancillary ligands to yield mononuclear complexes.
Characterization of these complexes relies on a combination of spectroscopic and analytical techniques. ¹H NMR spectroscopy is crucial for confirming the cyclometallation by observing the disappearance of the ortho-proton signal of the phenyl ring and the characteristic shifts of the remaining aromatic protons. Mass spectrometry confirms the molecular weight, and single-crystal X-ray diffraction provides definitive structural information, revealing the distorted octahedral geometry typical for these Ir(III) complexes.
Au(III) Cyclometallated Compounds and their Structural Derivatives
Gold(III) readily forms cyclometalated complexes with 2-phenylpyridine and its derivatives. The synthesis of Au(III) complexes with this compound would likely follow established protocols, such as the direct auration of the ligand with a Au(III) salt like HAuCl₄. The resulting [Au(C^N)Cl₂] type complexes, where C^N represents the cyclometalated this compound, are typically square planar.
These initial complexes can serve as precursors for a variety of structural derivatives. The chloride ligands can be substituted by other halides, pseudohalides, or organic ligands to fine-tune the electronic and steric properties of the compound. The electronic effects of the methoxy (B1213986) group are expected to influence the redox properties and the luminescence of these gold complexes.
Platinum(II) Complexes and Ligand Functionalization
Platinum(II) complexes with cyclometalated 2-phenylpyridine ligands are of significant interest due to their rich photophysical properties and potential applications in OLEDs and as anticancer agents. The synthesis of Pt(II) complexes with this compound generally involves the reaction of the ligand with a Pt(II) precursor like K₂PtCl₄.
Electronic and Photophysical Properties of this compound Metal Complexes (e.g., Luminescence)
The introduction of a methoxy group at the 3-position of the 2-phenylpyridine ligand framework is a key strategy in the design of luminescent metal complexes, particularly for applications in organic light-emitting diodes (OLEDs). This substitution directly influences the electronic structure of the resulting complexes, thereby tuning their photophysical properties, including their emission color and efficiency. While extensive research has been conducted on a wide array of substituted 2-phenylpyridine ligands, detailed and specific photophysical data for complexes of this compound remain comparatively sparse in publicly accessible academic literature. However, the significance of this ligand is underscored by its inclusion in numerous patents for phosphorescent materials, particularly with iridium(III) and platinum(II) metal centers.
The primary focus of utilizing this compound in luminescent complexes lies in its potential to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The electron-donating nature of the methoxy group can raise the HOMO level of the complex, which is often a mix of metal d-orbitals and ligand π-orbitals. This can lead to a red-shift in the emission wavelength compared to the unsubstituted 2-phenylpyridine analogues.
One notable example found in patent literature is the homoleptic iridium(III) complex, fac-tris(this compound)iridium(III). This complex is synthesized by reacting iridium(III) acetylacetonate (B107027) with this compound in a high-boiling solvent like glycerol. While the patent literature highlights its utility as a phosphorescent emitter in OLEDs, it does not provide specific photophysical data such as emission maxima, quantum yields, or excited-state lifetimes.
The general photophysical behavior of such cyclometalated iridium(III) and platinum(II) complexes involves absorption of light leading to singlet excited states, followed by efficient intersystem crossing to triplet states. The strong spin-orbit coupling induced by the heavy metal atom facilitates this process and allows for radiative decay from the triplet state, known as phosphorescence. The emission color and efficiency are highly dependent on the nature of the ligands. For iridium(III) complexes, the emission is typically from a mixed metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) excited state.
To illustrate the expected impact of the 3-methoxy substituent, a comparative analysis with related, well-characterized complexes is useful. The unsubstituted complex, fac-tris(2-phenylpyridine)iridium(III), is a well-known green emitter with high quantum efficiency. Introducing electron-donating or withdrawing groups on the phenyl or pyridine (B92270) rings of the 2-phenylpyridine ligand is a common strategy to tune the emission color across the visible spectrum. For instance, fluorination of the phenyl ring typically leads to a blue-shift in emission due to the lowering of the HOMO energy level. Conversely, the methoxy group, being electron-donating, would be expected to have the opposite effect.
| Complex | Metal Center | Ancillary Ligand | Emission Max (nm) | PLQY (%) | Lifetime (µs) |
| fac-tris(this compound)iridium(III) | Ir(III) | None | N/A | N/A | N/A |
| [Pt(3-methoxy-ppy)(acac)] | Pt(II) | acac | N/A | N/A | N/A |
Data for complexes containing this compound (3-methoxy-ppy) is not available in the public domain research literature reviewed. The table is presented to illustrate the type of data required for a comprehensive analysis.
Further experimental investigation into the photophysical properties of metal complexes incorporating the this compound ligand is necessary to fully elucidate their potential in optoelectronic applications and to provide the concrete data required for a complete scientific assessment.
Computational Chemistry Studies on 3 Methoxy 2 Phenylpyridine and Phenylpyridine Systems
Theoretical Investigations of Reaction Mechanisms and Pathways
Computational methods, particularly Density Functional Theory (DFT), are pivotal in mapping the intricate pathways of chemical reactions involving phenylpyridine scaffolds. These theoretical explorations allow researchers to visualize transient intermediates and transition states that are often too fleeting to be captured by experimental techniques alone.
Density Functional Theory (DFT) has been extensively applied to study one of the most significant transformations involving phenylpyridines: transition-metal-catalyzed C–H activation. nih.govrsc.orgresearchgate.net This process is fundamental to many synthetic methodologies. DFT calculations provide detailed mechanistic insights into how catalysts, such as those based on palladium, copper, and ruthenium, interact with the phenylpyridine substrate. nih.govrsc.orgresearchgate.net
Studies on the C–H activation of 2-phenylpyridine (B120327) have shown that the reaction often proceeds through a concerted mechanism where the cleavage of the C–H bond and the formation of a new carbon-metal bond are assisted by a ligand, such as a carboxylate. nih.govrsc.orgresearchgate.net DFT calculations help to elucidate the structure of the key intermediates and transition states in this process. nih.gov For instance, in the methoxycarbonylation of styrene (B11656) catalyzed by palladium chloride, DFT is used to trace the reaction from the initial interaction of the catalyst with methanol (B129727) to the formation of the active metal hydride intermediate, followed by insertion reactions with styrene and CO. mdpi.com These calculations reveal that the reaction proceeds through several key steps, including β-hydride elimination and the formation of acyl intermediates. mdpi.com The theory supports experimental findings by providing a step-by-step energetic and structural map of the catalytic cycle.
A critical aspect of mechanistic studies is the identification and characterization of transition states, which represent the energy maxima along a reaction coordinate. Transition state analysis via DFT allows for the calculation of activation energy barriers, providing quantitative predictions of reaction rates and selectivity. mdpi.com
In the carboxylate-assisted C–H activation of 2-phenylpyridine, DFT calculations have been used to model the cyclic nature of the transition structure. nih.govrsc.orgresearchgate.net These models show that the C–H bond dissociation is facilitated by the simultaneous formation of a carbon-metal bond. nih.gov By calculating the energy profile, researchers can estimate the energy required for the C–H activation step and subsequent transformations. rsc.orgresearchgate.net For the methoxycarbonylation of styrene, DFT calculations detailed a two-step mechanism for the final alcoholysis step, involving the oxidative addition of methanol to a Pd(II) center to form a five-membered square pyramidal Pd(IV) intermediate, followed by reductive elimination to yield the final ester product. mdpi.com This level of detail is crucial for understanding the factors that control the reaction's efficiency and for optimizing reaction conditions.
| Reaction System | Catalyst/Reagent | Reaction Step | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Methoxycarbonylation of Styrene | [PdCl₃]⁻ / Methanol | β-Hydride Elimination (TS1) | Data not specified in abstract | mdpi.com |
| Methoxycarbonylation of Styrene | Acyl-Pd(II) Intermediate | Methanol Oxidative Addition (TS4/TS4a) | High activation barrier | mdpi.com |
| Methoxycarbonylation of Styrene | Pd(IV) Intermediate | Reductive Elimination | Very low activation barrier | mdpi.com |
| C–H Activation of 2-Phenylpyridine | Copper Carboxylates | Concerted C-H Activation/C-Cu Formation | Energy requirement estimated via CID experiments and DFT | nih.govrsc.orgresearchgate.net |
Prediction and Interpretation of Spectroscopic Data
Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules. Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in structure elucidation and in understanding the electronic structure of compounds like 3-Methoxy-2-phenylpyridine.
Quantum chemical calculations can accurately predict ¹H and ¹³C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net For complex molecules, these predictions can be invaluable for assigning ambiguous signals in experimental spectra. nih.gov Similarly, theoretical calculations of vibrational frequencies can be correlated with experimental IR spectra to identify characteristic functional group vibrations. mdpi.com
Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net These calculations provide insights into the nature of the electronic transitions (e.g., π-π* or n-π*) and can reveal how structural modifications or changes in the solvent environment affect the absorption and emission properties. rsc.org For example, studies on fac-tris(2-phenylpyridine)Ir(III) complexes show that functionalization of the phenylpyridine ligand alters the character of the lowest triplet state (T₁) in response to solvent polarity. rsc.org
| Spectroscopic Technique | Computational Method | Predicted Properties | Application |
|---|---|---|---|
| NMR Spectroscopy | DFT (GIAO) | ¹H and ¹³C Chemical Shifts | Structural confirmation and signal assignment researchgate.net |
| Infrared (IR) Spectroscopy | DFT | Vibrational Frequencies and Modes | Assignment of experimental absorption bands mdpi.com |
| UV-Vis Spectroscopy | TD-DFT | Electronic Transition Energies and Wavelengths | Understanding photophysical properties and excited states researchgate.netrsc.org |
| Mass Spectrometry (MS) | DFT | Energies of Intermediates and Fragments | Interpretation of fragmentation patterns in CID experiments rsc.orgresearchgate.net |
Structure-Reactivity and Structure-Property Relationship Modelling
Computational studies are instrumental in establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). By systematically modifying the structure of this compound in silico, researchers can predict how changes in substituents or geometry will affect its reactivity and physical properties.
A notable example is the use of Hammett analysis in conjunction with experimental and computational data. A study on the Pd-catalyzed C–H arylation of 3-methyl-2-phenylpyridine (B78825) used this approach to investigate the effect of substituents on the diaryliodonium salt oxidant. nih.gov The resulting Hammett plot yielded a positive ρ value of +1.7, indicating that the reaction is strongly accelerated by electron-withdrawing groups on the oxidant. nih.gov This type of analysis provides predictive power for selecting optimal reagents.
Similarly, computational modeling can explain how structural modifications to the phenylpyridine ligand influence the properties of resulting metal complexes. In a series of iridium(III) complexes, functionalizing the third position of the pyridine (B92270) ring with a triphenyl triazine group was shown to anodically shift the reduction potentials by approximately 0.6 V compared to an unfunctionalized analogue. rsc.org This shift was consistent with the reduction being centered on the electron-accepting triazine moiety, demonstrating a clear structure-property relationship. rsc.org DFT calculations further revealed that these structural changes lead to a solvent-polarity-dependent T₁ state, modulating the complex's photoluminescence. rsc.org
Synergistic Integration of Computational and Experimental Findings in Chemical Research
The most powerful approach in modern chemical research involves the close integration of computational and experimental methods. rsc.orgresearchgate.net This synergy allows for a comprehensive understanding that neither approach could achieve alone. rsc.org Experimental results provide benchmarks for validating and refining theoretical models, while computational studies offer detailed, atomistic interpretations of macroscopic observations. scienceopen.com
In the study of carboxylate-assisted C–H activation, a combination of electrospray ionization mass spectrometry (ESI-MS), infrared multiphoton dissociation spectroscopy, and DFT calculations was used to investigate the reaction intermediates. nih.govrsc.orgresearchgate.net The experiments identified the key species in the gas phase, and DFT calculations provided their precise geometric structures and the energetic landscape connecting them. nih.govrsc.orgresearchgate.net This combined approach confirmed that stronger acids in the carboxylate ligands accelerate the C–H activation step by making the metal center more electrophilic, which supports the formation of the crucial carbon-metal bond in the transition state. nih.gov
This synergistic strategy is not limited to reaction mechanisms. It is also applied to materials science, where experimental characterization of properties like CO₂ uptake in porous organic polymers is supported by computational models that provide insights into how surface area and local chemical environments affect adsorption. rsc.org The validation of computational predictions against experimental data builds confidence in the theoretical models, allowing for their use in predictive design and the rational development of new molecules and materials. scienceopen.com
Advanced Research Applications in Catalysis and Functional Materials
Role as Ligands in Homogeneous and Heterogeneous Catalysis
The unique structural and electronic properties of 3-Methoxy-2-phenylpyridine, a derivative of 2-phenylpyridine (B120327), position it as a significant ligand in both homogeneous and heterogeneous catalysis. The nitrogen atom of the pyridine (B92270) ring and the ortho-carbon of the phenyl ring can form a stable five-membered cyclometalated ring with various transition metals. This chelation is a cornerstone of its catalytic applications, providing stability and directing reactivity. The methoxy (B1213986) group at the 3-position of the pyridine ring further modulates the electronic and steric environment of the ligand, influencing the catalytic activity and selectivity of the resulting metal complexes.
Application in Directed C–H Functionalization Catalysis
Directed C–H functionalization is a powerful strategy in organic synthesis that allows for the selective activation and transformation of otherwise unreactive C–H bonds. In this context, the pyridine moiety of 2-phenylpyridine derivatives serves as an effective directing group, guiding a transition metal catalyst to a specific C–H bond, typically at the ortho-position of the phenyl ring. nih.govrsc.org This process involves the formation of a palladacycle intermediate, which then undergoes further reactions to introduce new functional groups. nih.gov
The presence of a methoxy group at the 3-position of the pyridine ring in this compound is anticipated to influence this process in several ways. Electronically, the methoxy group is an electron-donating group, which can increase the electron density of the pyridine ring. This, in turn, can affect the coordination of the ligand to the metal center and the subsequent C–H activation step.
While direct studies on this compound in this specific context are not extensively documented, research on related substituted 2-phenylpyridines provides valuable insights. For instance, in ruthenium-catalyzed meta C-H activation, the presence of a methoxy group on the pyridyl ring is well-tolerated. manchester.ac.uk In palladium-catalyzed reactions, substituents on the phenyl ring, such as a methyl group at the 3-position, can introduce steric hindrance that influences the regioselectivity of the functionalization. nih.gov Therefore, the 3-methoxy group in this compound likely plays a significant role in modulating the steric and electronic properties of the ligand-metal complex, thereby affecting the efficiency and outcome of directed C–H functionalization reactions.
Facilitation of Cross-Coupling Transformations
Cross-coupling reactions are fundamental transformations in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org this compound can participate in or influence various cross-coupling reactions, primarily through its ability to act as a ligand for the metal catalyst, most commonly palladium.
In the context of the Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, the methoxy group of a ligand can have a pronounced effect. nih.govbeilstein-journals.org Studies on related systems have shown that an ortho-methoxy group can exhibit a beneficial chelation effect, where the oxygen atom coordinates to the palladium catalyst. nih.gov This additional coordination can alter the geometry of the transition state complex, thereby influencing the reaction's selectivity and efficiency. nih.gov This suggests that in reactions involving this compound, the 3-methoxy group could play a similar role in stabilizing the catalytic intermediate and directing the outcome of the coupling.
The utility of this compound extends to other major cross-coupling reactions as well:
Heck Reaction: This reaction couples aryl or vinyl halides with alkenes. wikipedia.orgyoutube.com The efficiency of the Heck reaction is often dependent on the ligand environment around the palladium catalyst. The bidentate coordination of a 2-phenylpyridine-type ligand can stabilize the active catalyst and promote the desired transformation.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.orgnih.gov The electronic properties of the ligands attached to the palladium catalyst are crucial for the reaction's success. The electron-donating nature of the methoxy group in this compound could influence the reactivity of the palladium center in the catalytic cycle.
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgopenochem.orglibretexts.org The choice of ligand is critical in this reaction to facilitate the reductive elimination step that forms the C-N bond. The unique steric and electronic profile of this compound makes it a potential candidate for ligand development in this area.
Integration into Functional Materials Based on Ligand Properties
The ability of this compound to form stable complexes with metal ions, particularly heavy metals like iridium, makes it a valuable component in the development of advanced functional materials. These materials often exhibit unique photophysical properties that are harnessed in various applications, most notably in organic electronics.
Contributions to Photoluminescent Materials and Organic Light-Emitting Diodes (OLEDs) through Complexation
Organometallic complexes, especially those of iridium(III) with cyclometalating ligands, are at the forefront of research for emissive materials in Organic Light-Emitting Diodes (OLEDs). Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) is a well-known green phosphorescent emitter in OLEDs. The introduction of substituents onto the 2-phenylpyridine ligand framework is a common strategy to tune the photophysical properties of the resulting iridium complexes, such as their emission color, quantum yield, and stability. nih.govresearchgate.netscientific-publications.netrsc.org
The methoxy group in this compound can significantly impact the properties of its corresponding iridium complex. A study on a furo[3,2-c]pyridine-based iridium complex, which shares structural similarities, highlighted the beneficial effects of methoxy substitution. The presence of methoxy groups was found to improve the solubility of the complex, which is a crucial factor for solution-based processing of OLEDs, a more cost-effective fabrication method. researchgate.net Furthermore, the electronic nature of the methoxy group can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the complex, thereby tuning the emission color. researchgate.net
For instance, a model complex with a single methoxy group at the 3-position of the phenyl ring has been referenced in the development of orange-emitting iridium complexes. researchgate.net This indicates that strategic placement of methoxy groups on the phenylpyridine scaffold is a viable approach to achieve a range of emission colors for OLED applications.
| Property | Influence of 3-Methoxy Group | Reference |
| Solubility | Increased solubility of the metal complex, facilitating solution-based processing. | researchgate.net |
| Emission Color | Tunes the HOMO-LUMO energy gap, allowing for the modulation of the emission wavelength. | researchgate.net |
| Device Efficiency | Can contribute to achieving high current efficiency and power efficiency in OLEDs. | researchgate.net |
Exploration of Molecular Interactions with Biomolecular Targets (from a chemical binding perspective)
The 2-phenylpyridine scaffold and its derivatives are not only important in materials science and catalysis but also show significant potential in medicinal chemistry due to their ability to interact with biomolecular targets. The specific arrangement of aromatic rings and heteroatoms allows for a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to biological macromolecules like proteins and enzymes.
A notable example that underscores the potential of the 3-methoxy-2-aminopyridine moiety, a structure closely related to this compound, is its application in the development of kinase inhibitors. A compound containing a 3-methoxy-2-aminopyridine core was identified as a potent inhibitor of the oncogenic kinase bRAF. nih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases like cancer.
In this study, the 3-methoxy-2-aminopyridine fragment was part of a lead series of compounds with high ligand efficiency and a favorable ADME (absorption, distribution, metabolism, and excretion) profile. nih.gov However, metabolic oxidation of this moiety led to safety concerns. The subsequent investigation focused on structural modifications to mitigate these risks while preserving the desired biological activity. It was found that altering the electron density of the 3-methoxy-2-aminopyridine ring or blocking the site of metabolic oxidation could successfully reduce the safety liabilities. nih.gov
| Compound Fragment | Biomolecular Target | Significance of Interaction | Reference |
| 3-Methoxy-2-aminopyridine | bRAF kinase | Potent inhibition of the oncogenic kinase. The methoxy group influences the electronic properties and metabolic stability of the inhibitor. | nih.gov |
Future Research Directions and Concluding Perspectives
Development of Novel and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For arylpyridines like 3-Methoxy-2-phenylpyridine, research is increasingly focused on moving beyond traditional, often harsh, synthetic conditions. The principles of green chemistry are guiding the innovation of new synthetic pathways. nih.gov
Key areas of development include:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and energy consumption in the synthesis of pyridine (B92270) derivatives. ijarsct.co.in
Multicomponent Reactions (MCRs): One-pot MCRs are being explored to construct complex pyridine structures with high atom economy, minimizing waste by incorporating multiple starting materials into the final product in a single step. mdpi.com
Green Catalysts and Solvents: The use of ionic liquids as recyclable catalysts and solvents is a promising avenue for reducing the environmental impact of pyridine synthesis. benthamscience.com Additionally, iron-catalyzed cyclization reactions represent a move towards using less toxic and more abundant metals. rsc.org The development of reactions in aqueous media or under solvent-free conditions further enhances the sustainability profile of these synthetic routes. mdpi.comresearchgate.netnih.gov
Future efforts will likely focus on integrating these green approaches to develop scalable, cost-effective, and sustainable methods for producing this compound and its derivatives, making them more accessible for widespread application. nih.gov
Expanding the Scope of Directed C–H Functionalization Reactions
Transition metal-catalyzed C–H activation has become a powerful tool for the precise functionalization of organic molecules. rsc.org The pyridine nitrogen atom in 2-phenylpyridine (B120327) derivatives acts as an effective directing group, guiding the functionalization to the ortho-position of the phenyl ring. The methoxy (B1213986) substituent in this compound introduces an additional layer of control, influencing both the reactivity and regioselectivity of these transformations.
Studies on meta-substituted 2-phenylpyridines have demonstrated that electron-donating groups, such as a methoxy group, can significantly accelerate the rate of C–H activation. acs.orgacs.org This is consistent with an electrophilic C–H activation mechanism. However, the presence of substituents also introduces steric factors that can finely tune the regioselectivity of the reaction.
Future research in this area will likely focus on:
Exploring a broader range of catalytic systems: While palladium is commonly used, investigating other metals like rhodium and iridium could unveil new reactivity patterns and selectivities. acs.orgacs.org
Diversifying the functional groups introduced: Moving beyond simple arylation or acylation to include a wider array of functionalities will expand the synthetic utility of this methodology.
Understanding and controlling regioselectivity: A deeper mechanistic understanding, aided by computational studies, will enable the selective functionalization of other positions on both the phenyl and pyridine rings, which remains a significant challenge. rsc.orgacs.orgmdpi.com The interplay between the directing pyridine group and the electronic influence of the methoxy substituent will be a key area of investigation. manchester.ac.uk
The following table summarizes the observed effects of substituents on the regioselectivity of C–H activation in 2-phenylpyridine systems.
Rational Design of Advanced Phenylpyridine-Based Ligands for Emerging Technologies
2-Phenylpyridine derivatives are renowned for their use as cyclometalating ligands in the synthesis of highly efficient phosphorescent emitters, particularly for organic light-emitting diodes (OLEDs). wikipedia.org Iridium(III) complexes containing phenylpyridine ligands are cornerstone materials in this technology. nih.govfmect.com The electronic properties of the ligand, which can be tuned by substituents, directly impact the emission color and efficiency of the resulting OLED.
Future research will focus on the rational design of ligands for specific applications:
Fine-tuning Emission Properties: Systematically altering the position and number of methoxy groups, in combination with other substituents on both the phenyl and pyridine rings, will allow for precise control over the emission wavelength, quantum efficiency, and stability of OLED emitters. rsc.org
Ligands for Catalysis: Beyond OLEDs, phenylpyridine-based ligands are valuable in homogeneous catalysis. The electronic and steric profile of this compound could be leveraged to develop catalysts with enhanced activity and selectivity for a variety of organic transformations.
Materials for Solar Energy: The unique photophysical properties imparted by the phenylpyridine scaffold could be harnessed in the design of novel photosensitizers for dye-sensitized solar cells (DSSCs) or other solar energy conversion technologies.
Predictive Modeling and High-Throughput Screening in Chemical Discovery
The discovery of new molecules with desired properties is being accelerated by the integration of computational modeling and high-throughput screening (HTS) techniques. scienceintheclassroom.org For arylpyridine chemistry, these approaches offer a powerful means to navigate the vast chemical space of possible derivatives.
Predictive Modeling: Computational tools such as Density Functional Theory (DFT) and molecular docking are being used to predict the electronic properties, binding affinities, and reactivity of pyridine derivatives. researchgate.net For instance, virtual screening can identify promising pyridine-based candidates for biological targets, such as enzymes, by simulating their interaction with the active site. ijfmr.comrsc.org This in silico approach can prioritize compounds for synthesis, saving significant time and resources. nih.gov
High-Throughput Screening (HTS): Miniaturized and automated experimental platforms enable the rapid screening of large libraries of compounds and reaction conditions. scienceintheclassroom.orgacs.org HTS can be used to discover novel catalysts by testing extensive libraries of ligands or to identify new bioactive molecules by screening pyridine derivatives against biological targets. nih.govrsc.org A screen of 9,600 compounds identified a 2,5-disubstituted pyridine with antifungal activity, demonstrating the power of this approach. nih.gov
The synergy between predictive modeling and HTS will be crucial for future discoveries. Computational models can guide the design of focused compound libraries for HTS, increasing the probability of finding hits. The experimental data from HTS, in turn, can be used to refine and validate the computational models, creating a powerful discovery cycle.
Interdisciplinary Research Frontiers Involving Arylpyridine Chemistry
The versatile nature of the arylpyridine scaffold ensures its continued relevance across a wide range of scientific disciplines. The unique properties of compounds like this compound make them attractive candidates for exploration in several interdisciplinary frontiers.
Medicinal Chemistry: Pyridine derivatives are integral components of numerous pharmaceuticals. nih.gov Research is actively exploring arylpyridines for a variety of therapeutic applications, including as antifungal, antibacterial, antiviral, and anticancer agents. nih.govnih.gov The specific substitution pattern of this compound could be a starting point for developing new therapeutic agents with improved efficacy and selectivity.
Agrochemicals: The pyridine ring is a common motif in modern pesticides, including fungicides, herbicides, and insecticides. chempanda.comnih.govsemanticscholar.orgresearchgate.net Phenylpyridine derivatives have shown potent insecticidal activity. mdpi.com Future research will involve the synthesis and biological evaluation of novel this compound analogs to develop next-generation crop protection agents that are both effective and environmentally sound.
Materials Science: The photophysical properties that make phenylpyridines excellent ligands for OLEDs also make them interesting building blocks for other advanced materials. researchgate.net This includes the development of new sensors, photoredox catalysts, and functional polymers where the tunable electronic structure of the arylpyridine core can be exploited.
The continued collaboration between synthetic chemists, computational scientists, biologists, and materials scientists will be essential to fully realize the potential of this compound and the broader class of arylpyridines in addressing key societal challenges in health, agriculture, and technology.
Q & A
Q. What are the recommended safety protocols for handling 3-Methoxy-2-phenylpyridine in laboratory settings?
Given its structural similarity to 4-(2-methoxyphenyl)-2-phenylpyridine (CAS 1426022-44-7), which is classified under acute toxicity categories (oral, dermal, inhalation Category 4), researchers should:
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
- Conduct experiments in a fume hood to minimize inhalation risks.
- In case of skin contact, immediately wash with soap and water; for eye exposure, rinse cautiously for 15 minutes and seek medical attention .
- Store the compound in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizers .
Q. What spectroscopic methods are most effective for characterizing this compound?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the methoxy group (δ ~3.8-4.0 ppm) and aromatic proton environments. For example, pyridine ring protons typically resonate between δ 7.0–8.5 ppm .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify functional groups such as C-O-C (methoxy, ~1250 cm⁻¹) and aromatic C-H stretching (~3000 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for synthetic intermediates) using reverse-phase columns and UV detection at 254 nm .
Q. What synthetic routes are available for this compound?
A plausible method involves:
- Oxidative Cyclization : Analogous to the synthesis of [1,2,4]triazolo[4,3-a]pyridines, where hydrazine intermediates undergo ring closure using sodium hypochlorite (NaOCl) in ethanol at room temperature. This green chemistry approach avoids toxic reagents like Cr(VI) salts .
- Intermediate Isolation : Purify precursors via vacuum filtration and recrystallization (e.g., methanol/water mixtures) to minimize side reactions .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of this compound derivatives?
Yield optimization strategies include:
- Reaction Parameter Screening : Vary temperature (20–80°C), solvent polarity (ethanol vs. acetonitrile), and stoichiometry of reagents (e.g., NaOCl:substrate ratios from 2:1 to 4:1) .
- Catalyst Exploration : Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps to enhance regioselectivity .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted hydrazines) and adjust reaction time (3–24 hours) .
Q. How should contradictory bioactivity data for this compound analogs be resolved?
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methoxy vs. ethoxy groups) using in vitro assays (e.g., enzyme inhibition).
- Computational Modeling : Perform density functional theory (DFT) calculations to predict binding affinities and identify steric/electronic conflicts .
- Batch Consistency Checks : Verify compound purity across batches via HPLC and elemental analysis to rule out impurities as confounding factors .
Q. What methodologies are recommended for assessing the environmental impact of this compound?
- Persistence and Degradation : Conduct OECD 301 biodegradability tests under aerobic conditions.
- Ecotoxicity Screening : Use Daphnia magna (acute toxicity) and Aliivibrio fischeri (bioluminescence inhibition) assays, given the lack of data in existing safety sheets .
- Soil Mobility Studies : Measure log (organic carbon partition coefficient) via batch sorption experiments to evaluate leaching potential .
Methodological Notes
- Toxicity Data Gaps : Current safety data sheets lack chronic toxicity profiles. Researchers should conduct Ames tests (mutagenicity) and 28-day repeated-dose studies in rodents for risk assessment .
- Green Chemistry Alignment : Prioritize solvent recovery (e.g., ethanol distillation) and catalytic methods to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
